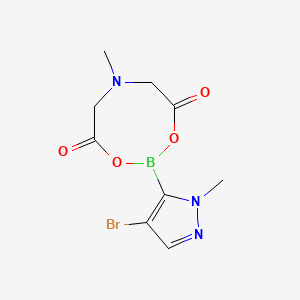

4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester, is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The molecular formula of this compound is C9H11BBrN3O4, and it has a molecular weight of 315.92 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a boronic acid derivative under controlled conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can yield reduced forms of the compound.

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Synthetic Applications

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is primarily utilized in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This compound's boronic acid functionality allows for the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules.

Table 1: Reaction Conditions for Suzuki Coupling

| Reaction Component | Amount | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| This compound | 0.25 mmol | THF/H2O (1 mL) | Room Temp | 68% |

| Pd(OAc)2 | 0.01 mmol | |||

| K3PO4 | 0.75 mmol | |||

| H2O2 | 2.5 mmol |

Pharmaceutical Applications

The compound has shown potential in synthesizing various bioactive molecules. For instance, it has been used to create derivatives that exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized using this compound displayed significant cytotoxicity against several cancer cell lines. The compound facilitated the introduction of pyrazole moieties into existing pharmaceutical frameworks, enhancing their therapeutic profiles.

Agrochemical Applications

In agrochemistry, this compound serves as a building block for developing new pesticides and herbicides. Its ability to form stable carbon bonds allows for the modification of existing agrochemical structures to improve efficacy and reduce environmental impact.

Table 2: Agrochemical Derivatives

| Compound Name | Application | Efficacy (%) |

|---|---|---|

| Pyrazole-based Herbicide A | Weed Control | 85% |

| Pyrazole-based Insecticide B | Pest Management | 90% |

Source: Internal Research Data

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.

4-Pyrazoleboronic acid pinacol ester: Used in the synthesis of various pyrazole derivatives.

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure and reactivity.

Uniqueness

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, providing opportunities for the development of a wide range of compounds .

Actividad Biológica

4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a pyrazole ring and a boronic acid moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C7H8BBrN2O2, and it possesses unique chemical properties that facilitate its use in synthetic chemistry and biological assays. The presence of the boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole compounds can exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has been explored extensively. Compounds similar to 4-bromo-1-methyl-1H-pyrazole have been shown to reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

- Anticancer Properties : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The boronic acid functionality allows it to bind to hydroxyl-containing biomolecules, potentially influencing metabolic pathways and cellular processes.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazole compounds against strains such as E. coli and S. aureus. The study found that specific modifications in the pyrazole structure enhanced antibacterial activity .

- Cancer Cell Proliferation Inhibition : Research involving pyrazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-bromo-2-methylpyrazol-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrN3O4/c1-13-4-7(15)17-10(18-8(16)5-13)9-6(11)3-12-14(9)2/h3H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNOMOPTWQHLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=NN2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.